AZD8542 is a small molecule compound developed as a selective antagonist of the Smoothened receptor, which is a critical component of the Hedgehog signaling pathway. This pathway plays a significant role in embryonic development and is also implicated in various cancers, particularly those involving the pancreas, skin, and brain. AZD8542 was designed to inhibit tumor progression by targeting fibroblasts within the tumor microenvironment, thereby disrupting the paracrine signaling that promotes tumor growth and metastasis .
The primary chemical reaction involving AZD8542 is its interaction with the Smoothened receptor. By binding to this receptor, AZD8542 inhibits its activation, which in turn prevents the downstream signaling cascade that leads to the expression of target genes involved in cell proliferation and survival. This mechanism has been shown to effectively reduce tumor growth in preclinical models of cancer .
AZD8542 exhibits significant biological activity as an antagonist of the Hedgehog signaling pathway. In various studies, it has been demonstrated to inhibit the proliferation of cancer cells in vitro and in vivo. For instance, AZD8542 effectively reduced the growth of pancreatic tumors when administered in models that included tumor-associated fibroblasts, indicating its role in targeting both cancer cells and their supportive stroma . The compound has also been shown to modulate other signaling pathways, such as the PI3K/AKT pathway, enhancing its potential therapeutic effects against glioblastoma and other malignancies .
The synthesis of AZD8542 involves several steps typical of organic chemistry procedures for creating heteroarylamide compounds. The process generally includes:
Specific details on the synthetic route can be found in specialized literature focusing on heteroarylamide synthesis .
AZD8542 is primarily investigated for its applications in oncology, particularly for treating cancers associated with aberrant Hedgehog signaling. Its ability to inhibit tumor growth makes it a candidate for clinical trials aimed at conditions like pancreatic cancer, basal cell carcinoma, and potentially other solid tumors where Hedgehog signaling is implicated . Additionally, AZD8542 may have applications in combination therapies where modulation of multiple pathways is required for enhanced therapeutic efficacy .
Interaction studies have shown that AZD8542 effectively disrupts the communication between cancer cells and their surrounding fibroblasts by inhibiting Hedgehog signaling. This disruption can lead to reduced tumor growth and altered tumor microenvironment dynamics. For example, studies demonstrated that AZD8542 treatment resulted in decreased expression of GLI1 mRNA, a downstream effector of Hedgehog signaling, thereby confirming its role as a Smoothened antagonist . Furthermore, combination studies with other compounds have highlighted its potential to enhance therapeutic outcomes by targeting multiple pathways simultaneously .
AZD8542 shares structural and functional similarities with several other compounds that target the Hedgehog pathway or related mechanisms. Below is a comparison with notable similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Vismodegib | Smoothened antagonist | First approved drug for basal cell carcinoma; oral bioavailability |
| Sonidegib | Smoothened antagonist | Similar efficacy but different pharmacokinetics; used for advanced basal cell carcinoma |
| GDC-0449 | Smoothened antagonist | Developed for basal cell carcinoma; strong clinical data supporting efficacy |
| AZD7254 | Smoothened antagonist | Structural analog of AZD8542 with distinct binding properties; potential for different side effects |
AZD8542's unique structural features may confer specific binding affinities or pharmacological profiles that differentiate it from these compounds, making it a subject of interest for further research into its therapeutic applications .
The chemical synthesis of N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide (AZD8542) represents a sophisticated example of heteroarylamide synthesis designed to target the Smoothened receptor in the Hedgehog signaling pathway [6] [9]. The compound exhibits a molecular formula of C25H24N4O2 with a molecular weight of 412.48 daltons [1] [3]. The synthesis strategy focuses on the construction of a benzamide core with specific substitution patterns that optimize both potency and pharmacokinetic properties [29] [32].
The primary synthetic approach for AZD8542 involves the coupling of appropriately substituted aniline derivatives with benzoic acid derivatives through amide bond formation [6] [29]. The key structural features include a 2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl moiety connected to a 4-(pyridin-2-ylmethoxy)benzamide framework [1] [5]. The synthesis pathway incorporates strategic methyl substitutions ortho to the heteroaryl groups on the aniline core, which significantly enhances the potency of the compound series [6] [29].
| Synthetic Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C25H24N4O2 | [1] |
| Molecular Weight | 412.48 g/mol | [1] |
| Chemical Abstracts Service Number | 1126366-36-6 | [1] |
| Simplified Molecular Input Line Entry System | CC1=CC(=C(C=C1C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C | [5] |
The heteroarylamide synthesis approach demonstrates remarkable structural optimization, where quantum mechanics calculations retrospectively confirmed that ortho-methyl substitution favors the bioactive conformation by inducing a dihedral twist between the heteroaryl rings and the core aniline [6] [29]. This structural modification creates favorable hydrophobic interactions with key residue side chains in the Smoothened receptor binding pocket [6] [29]. The synthetic strategy also incorporates the 1-methylimidazol-4-yl substituent, which contributes to the compound's selectivity and binding affinity [1] [5].
Benzamide synthesis methodologies for compounds similar to AZD8542 typically employ thionyl chloride-induced coupling reactions under solvent-free conditions [30]. These methods facilitate the preparation of substituted benzamides through coupling reactions of benzoic acid derivatives with various amines using thionyl chloride at room temperature [30]. The synthetic approach allows for the incorporation of the pyridin-2-ylmethoxy substituent through nucleophilic substitution reactions [31].
The compound's synthesis requires careful consideration of the pyridine ring formation and functionalization [31]. Base-promoted reactions can be utilized for pyridine derivative synthesis via aromatic alkyne annulation, where benzamides serve as nitrogen sources in sulfolane-mediated reactions [31]. The final synthetic pathway achieves high efficiency in establishing the required structural features while maintaining synthetic accessibility [29] [33].
Liposomal nanoparticle formulations represent a critical advancement in enhancing the delivery characteristics of AZD8542, addressing the inherent formulation challenges associated with small molecule kinase inhibitors [17] [38]. The development of liposomal formulations for AZD8542 leverages the compound's physicochemical properties, including its molecular weight of 412.48 daltons and relative density of 1.18 grams per cubic centimeter [1]. Small molecule drugs like AZD8542 face significant challenges including limited specificity, brief half-life, rapid metabolism, and poor bioavailability [38].
Liposomal encapsulation technology provides a sophisticated drug delivery system that exhibits biocompatibility and undergoes natural degradation [38] [40]. The thin film hydration method represents the primary approach for preparing liposomal formulations of compounds structurally similar to AZD8542 [34] [35]. This methodology incorporates phospholipids such as soybean phosphatidylcholine, egg yolk phosphatidylcholine, and hydrogenated soy phosphatidylcholine as the lipid matrix [34] [35].
| Formulation Component | Function | Concentration Range |
|---|---|---|
| Phosphatidylcholine | Primary bilayer formation | 60-80% of total lipids |
| Cholesterol | Membrane rigidity enhancement | Up to 30% of total lipids |
| Tween 80 | Encapsulation efficiency enhancer | 1% in hydration medium |
| Drug-to-Lipid Ratio | Optimal loading parameter | 1:25 |
The formulation strategy for AZD8542 liposomes involves cholesterol incorporation to increase membrane rigidity and reduce drug leakage from the liposomal carriers [34] [36]. Research demonstrates that encapsulation efficiency improves with cholesterol addition in the bilayer, with optimal effects observed up to 30% cholesterol content [36]. Beyond this concentration, the enhancement effect plateaus [36]. The addition of Tween 80 serves as an encapsulation efficiency enhancer, facilitating improved drug loading within the liposomal structure [34].
Nanoparticle-based drug delivery systems for compounds like AZD8542 exploit the enhanced permeability and retention effect, where nanoparticles accumulate in tumors due to leaky blood vessels and impaired lymphatic drainage [39] [41]. This passive targeting mechanism proves particularly valuable for treating cancer and other diseases with abnormal vasculature [39]. The size reduction of liposomes through probe sonication at 80 watts for 3 minutes optimizes the particle size distribution for enhanced cellular uptake [34].
Liposomal formulations address the specific challenges associated with small molecule kinase inhibitors, which typically exhibit low intrinsic solubility and impaired bioavailability [46]. The encapsulation of hydrophilic and lipophilic small molecule therapeutic drugs within liposomes provides protection from enzymatic degradation and improves cellular uptake characteristics [38] [41]. Advanced formulation strategies incorporate fusogenic lipids to improve cytosolic delivery and enhance the therapeutic properties of the encapsulated compound [19].
The optimization of liposomal AZD8542 formulations requires systematic evaluation of multiple parameters including lipid composition, cholesterol content, and processing conditions [19] [40]. The encapsulation efficiency typically ranges from 10-50% using passive loading methods, where the compound is entrapped simultaneously with lipid self-assembly and liposome formation [40]. Additional procedures such as freeze-thaw cycles and dehydration-rehydration can enhance the loading efficiency beyond these baseline values [40].
Stability optimization of AZD8542 in preclinical models requires comprehensive evaluation of the compound's physicochemical stability, metabolic profile, and formulation integrity across multiple species [21] [22]. The compound demonstrates excellent pharmacokinetics across multiple preclinical species, with significant plasma exposure and sustained activity profiles [6] [21]. Storage conditions for AZD8542 typically require powder storage at negative 20 degrees Celsius for 3 years, while solvent formulations require storage at negative 80 degrees Celsius for 1 year [1] [11].
Preclinical stability studies of AZD8542 demonstrate time-dependent inhibition of Glioma-associated oncogene homolog 1 expression, with maximum inhibition occurring at 8 hours after dosing and recovery by 16 hours [21]. Plasma levels of AZD8542 show significant concentrations of 60 micrograms per milliliter at 1 hour after dosing, with depletion by 8 hours [21]. This pharmacokinetic profile indicates a 6-hour time delay between Smoothened receptor inhibition and the downstream effect on transcriptional activity [21].
| Stability Parameter | Value | Condition | Reference |
|---|---|---|---|
| Powder Storage Stability | 3 years | -20°C | [1] |
| Solution Storage Stability | 1 year | -80°C | [1] |
| Maximum Plasma Concentration | 60 μg/mL | 1 hour post-dose | [21] |
| Pharmacodynamic Duration | 8 hours | Maximum GLI1 inhibition | [21] |
| Binding Affinity (Mouse SMO) | 5 nM | Dissociation constant | [21] |
| Binding Affinity (Human SMO) | 20 nM | Dissociation constant | [21] |
The stability profile of AZD8542 in preclinical models demonstrates dose-dependent pharmacokinetic behavior with plasma levels increasing proportionally with administered doses [21]. At the most effective dose of 80 milligrams per kilogram, peak plasma concentrations reach 30 micrograms per milliliter with a standard deviation of 12.6 [21]. The compound exhibits sustained binding to both mouse and human Smoothened receptors, with dissociation constants of 5 nanomolar for mouse and 20 nanomolar for human variants [21].
Formulation stability in preclinical models requires consideration of the compound's susceptibility to environmental factors including temperature, humidity, and light exposure [44]. Small molecule drugs like AZD8542 often face degradation challenges that necessitate specialized storage and handling protocols [44]. The stability testing protocol should encompass long-term storage at 25 degrees Celsius with 60% relative humidity, accelerated testing at 40 degrees Celsius with 75% relative humidity, and exposure to light and temperature variations [44].
The structural stability of AZD8542 in complex with Smoothened receptor demonstrates favorable binding characteristics with stable conformations maintained throughout molecular dynamics simulations [23]. Comparative binding studies reveal that AZD8542 creates more stable protein-ligand complexes compared to other Smoothened inhibitors, attributed to specific pi-pi interactions between aromatic ring systems and key amino acid residues [23]. The compound's stability profile supports its development as a viable therapeutic candidate with consistent pharmacological activity across diverse preclinical models [22] [23].
Ultraviolet detection at 237 nm wavelength provides optimal sensitivity for AZD8542, corresponding to the compound's maximum absorbance in the UV spectrum [3]. Alternative detection wavelengths at 346 nm can be employed for enhanced selectivity when interfering compounds are present [9]. The detection system demonstrates linearity across the concentration range of 0.005-0.40% relative to the expected analyte content [5].
The flow rate optimization studies indicate that 1.0 mL/min provides the best compromise between analysis time and resolution [3]. Injection volumes typically range from 10-20 μL, depending on sample concentration and sensitivity requirements [7] [8]. The total analysis time spans 20-30 minutes, allowing adequate retention and separation of the target compound from potential impurities [6].
The HPLC method validation for AZD8542 demonstrates exceptional analytical performance characteristics [3] [4]. Precision studies show relative standard deviation values below 2.0% for both repeatability and intermediate precision measurements [5] [9]. Accuracy determinations across the analytical range exhibit recovery values between 98.0-102.0%, confirming the method's reliability for quantitative applications [10].
Specificity validation confirms the method's ability to distinguish AZD8542 from structurally related compounds and potential degradation products [8] [10]. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions demonstrate the method's stability-indicating nature, with clear separation of the parent compound from degradation products [5] [10].
Linearity validation encompasses five concentration levels spanning 50-150% of the nominal concentration, yielding correlation coefficients exceeding 0.999 [9] [10]. The method's robustness evaluation includes systematic variation of critical parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±5°C), and detection wavelength (±2 nm), confirming stable analytical performance within these ranges [8] [10].
Dynamic Light Scattering emerges as a critical analytical technique for characterizing the physical properties and aggregation behavior of AZD8542 in solution [12] [13]. This technique provides essential information regarding particle size distribution, molecular aggregation states, and formulation compatibility that directly impacts the compound's pharmaceutical development and quality control [14] [15].
Dynamic Light Scattering operates on the principle of measuring Brownian motion-induced fluctuations in scattered light intensity [12] [16]. The technique correlates these temporal fluctuations with translational diffusion coefficients, which are subsequently converted to hydrodynamic radii using the Stokes-Einstein equation [13] [15]. For AZD8542 analysis, instruments configured with 633 nm or 660 nm laser sources provide optimal scattering conditions [12] [17].
The detection geometry employs either 90° side-scatter or 173° backscatter configurations, with backscatter detection preferred for concentrated samples to minimize multiple scattering artifacts [12] [16]. Temperature control at 25 ± 1°C ensures reproducible measurements and accurate viscosity corrections for aqueous buffer systems [13] [15].
Sample preparation protocols for AZD8542 DLS analysis require careful attention to solution clarity and particle-free conditions [14] [15]. Solutions are typically prepared at concentrations ranging from 0.1-1.0 mg/mL in appropriate buffer systems, followed by filtration through 0.22 μm syringe filters to remove dust and large particulates [12] [17]. The choice of solvent system significantly influences measurement quality, with phosphate-buffered saline (pH 7.4) providing optimal conditions for most applications [14].
Equilibration procedures involve maintaining samples at measurement temperature for 5-10 minutes prior to data acquisition [13] [15]. Measurement duration typically spans 60-300 seconds, depending on sample concentration and desired statistical precision [12] [16]. Multiple measurements (typically 5-10 runs) are performed to ensure reproducibility and statistical confidence [17].
The autocorrelation function analysis provides quantitative information regarding particle size distribution and polydispersity [12] [13]. For AZD8542, typical hydrodynamic radii range from 100-300 nm, depending on concentration and solution conditions [14] [18]. Polydispersity index values below 0.3 indicate relatively narrow size distributions characteristic of well-dispersed systems [13] [15].
Intensity-weighted, volume-weighted, and number-weighted size distributions provide complementary information regarding sample heterogeneity [12] [17]. The Z-average diameter serves as the primary size parameter for comparative studies and quality control applications [16] [15]. Temperature-dependent measurements can reveal information about conformational changes and aggregation thermodynamics [13].
DLS measurements provide critical insights into AZD8542 aggregation behavior under various solution conditions [14]. Concentration-dependent studies reveal the onset of aggregation and critical micelle concentration values when applicable [12] [15]. Time-dependent measurements monitor aggregation kinetics and solution stability over extended periods [13].
pH and ionic strength effects on particle size distribution inform formulation development strategies [17]. The technique proves particularly valuable for assessing the impact of excipients, co-solvents, and stabilizing agents on compound aggregation [14] [15]. Comparative studies between fresh solutions and aged samples provide stability-indicating information complementary to chemical analysis methods [12].
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization and identity confirmation for AZD8542 [3] [4] [19]. The technique's ability to provide detailed molecular-level information makes it indispensable for structural verification, purity assessment, and degradation product identification [20] [21] [22].
Modern NMR analysis of AZD8542 employs high-field instruments operating at 400-800 MHz for proton observation [20] [22]. The compound's complex aromatic structure necessitates high resolution and sensitivity to resolve overlapping signals and detect minor impurities [21]. Cryoprobe technology enhances sensitivity for dilute samples and trace impurity detection [20].
Temperature control systems maintain sample temperature at 25°C ± 0.1°C to ensure reproducible chemical shifts and coupling constants [21] [22]. Automatic shimming protocols optimize magnetic field homogeneity across the sample volume, ensuring consistent spectral quality [20]. Sample spinning at 10-20 Hz improves spectral resolution and eliminates spinning sidebands [21].
Deuterated solvent selection critically impacts spectral quality and chemical shift reproducibility [3] [19]. DMSO-d6 provides optimal solubility for AZD8542 while offering a wide chemical shift window for signal observation [4]. Alternative solvents including CDCl3 and CD3OD may be employed for comparative studies or when specific hydrogen bonding interactions require investigation [20] [21].
Sample concentrations typically range from 5-20 mg/mL, optimized to provide adequate signal-to-noise ratios while avoiding concentration-dependent aggregation effects [22]. Water suppression techniques become essential when analyzing samples in aqueous deuterium oxide, particularly for metabolite studies or aqueous formulation analysis [21].
Residual solvent quantification ensures compliance with pharmaceutical specifications [22]. The technique readily detects water content, organic solvents, and other volatile impurities that may impact compound stability or biological activity [20] [21]. Long relaxation delay experiments ensure complete proton relaxation for accurate quantitative measurements [22].